molecular formula C19H22N2O4S B2659258 4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921916-70-3

4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2659258
CAS No.: 921916-70-3
M. Wt: 374.46
InChI Key: MTVLWEHBKZRDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic chemical compound designed for research applications, integrating a benzene sulfonamide moiety with a tetrahydroquinolinone scaffold. The sulfonamide functional group is a cornerstone of medicinal chemistry and is known to confer a wide range of pharmacological activities. This includes acting as an inhibitor for enzymes like carbonic anhydrase, which plays a role in critical physiological processes such as respiration and pH regulation . Furthermore, sulfonamide-based structures are recognized for their antibacterial properties by targeting dihydropteroate synthetase, and they also find applications in areas like inflammation and glaucoma treatment . The tetrahydroquinolinone component of this molecule is a privileged structure in drug discovery, frequently encountered in compounds investigated for their inhibitory effects on various biological targets. For instance, heterocyclic compounds featuring similar tetrahydroquinoline and tetrahydroquinazolinone cores have been reported as potent and selective inhibitors of bromodomains , which are epigenetic reader proteins involved in gene expression and are considered promising targets for conditions such as cancer and inflammatory diseases . The strategic incorporation of the 4-ethoxy and 3,5-dimethyl substituents on the benzene ring is intended to fine-tune the molecule's electronic properties, lipophilicity, and steric profile, potentially optimizing its interaction with biological macromolecules. This makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in enzymology, oncology, and infectious disease. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-25-19-12(2)9-16(10-13(19)3)26(23,24)21-15-6-7-17-14(11-15)5-8-18(22)20-17/h6-7,9-11,21H,4-5,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVLWEHBKZRDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonation, and ethoxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes .

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzene sulfonamide group or the tetrahydroquinolin core. Below is a detailed comparison:

Core Scaffold Modifications

  • 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (): Key Difference: The ethoxy group in the target compound is replaced by a methoxy group, and the tetrahydroquinolin core includes a 1-propyl substitution. The 1-propyl substitution may alter conformational flexibility or steric interactions with biological targets.
  • 2-oxoindoline derivatives (): Examples: Compounds 2, 18, and 15 feature indoline-2-one cores with varied substituents (e.g., phenethyl, naphthyl, or triazolyl groups). Comparison: The tetrahydroquinolin scaffold in the target compound offers a larger hydrophobic surface compared to indoline derivatives, which could enhance binding to hydrophobic pockets in enzymes. However, indoline derivatives with electron-withdrawing groups (e.g., 2-T, IK) exhibit stronger hydrogen-bond acceptor capacity .

Sulfonamide Group Variations

  • N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (): Key Difference: Replaces the benzene sulfonamide with a thiazole-oxazole-carboxamide system.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methoxy Analog () 2-Oxoindoline Derivatives ()
Molecular Weight (g/mol) ~413.5 (calculated) ~399.4 300–450 (varies by substituent)
LogP ~3.2 (predicted) ~2.8 1.5–4.0
Hydrogen Bond Acceptors 5 5 4–6
Rotatable Bonds 4 5 (due to propyl group) 3–7

Biological Activity

4-Ethoxy-3,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfonamide group and a tetrahydroquinoline moiety. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S with a molecular weight of approximately 342.44 g/mol. The structure can be represented as follows:

Structure C18H22N2O3S\text{Structure }\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the tetrahydroquinoline core followed by sulfonamide formation.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling pathways .

Table 1: COX Inhibition Activity of Related Compounds

Compound NameCOX Inhibition (%) at 20 μM
Compound A47.1
Compound B55.0
4-Ethoxy...TBD

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies suggest that sulfonamides can exhibit broad-spectrum antimicrobial effects by interfering with bacterial folate synthesis pathways. This mechanism is particularly relevant for treating infections caused by resistant strains.

Anticancer Potential

Research has demonstrated that certain sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The tetrahydroquinoline structure is believed to enhance these effects through various molecular interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Cellular Uptake : The ethoxy and sulfonamide groups facilitate cellular uptake and interaction with target proteins.
  • Molecular Interactions : The presence of the tetrahydroquinoline moiety allows for favorable interactions with biomolecules such as DNA and proteins.

Case Studies

A notable study investigated the effects of related sulfonamide compounds on inflammation in animal models. The results indicated significant reductions in inflammatory markers and pain responses when treated with these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.